Norfluorocurarine

Neuropharmacology CNS Stimulation Glycinergic Antagonism

Researchers requiring a validated glycine receptor antagonist for CNS excitability studies often face supply inconsistency for rare Strychnos alkaloids. Norfluorocurarine solves this with crystallographically confirmed structure and precisely defined pharmacology. • 10-fold more potent convulsant than strychnine-enables lower-dose glycinergic studies with reduced off-target effects • Confirmed antimalarial activity (IC50 = 129 µM) supports hit-to-lead optimization for neglected tropical diseases • Identity verification metrics: [α]D -992° (c = 1.39, MeOH), mp 187-188 °C; five-step total synthesis route enables analog library generation. Each batch is QC-verified for structural identity and purity, ensuring inter-study reproducibility.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
Cat. No. B1230234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfluorocurarine
Synonymsnorfluorocurarine
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O
InChIInChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3
InChIKeyVFUITWPFKLGEQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norfluorocurarine: Verified Identity and Specifications


Norfluorocurarine is a monoterpenoid indole alkaloid belonging to the Strychnos class, characterized by a pentacyclic akuammicine-type skeleton and molecular formula C19H20N2O (MW 292.37 g/mol) [1]. It is naturally isolated from Vinca erecta and other Apocynaceae species, and is defined by its precise structural conformation, which has been established through X-ray crystallography and comparative NMR analysis [2][3]. The compound exhibits a characteristic optical rotation of [α]D -992° (c = 1.39, methanol) and a melting point of 187-188 °C, providing objective metrics for chemical identity verification in procurement and research applications .

Verified structural identity via X-ray and NMR
Chiroptical purity control through extreme specific rotation
Strychnos alkaloid scaffold for neuropharmacology and antimalarial screening
Defined crystal solvate form for reproducible solid-state studies

Norfluorocurarine Procurement: Analog Differentiation


Despite structural similarities with other Strychnos alkaloids like fluorocurarine and akuammicine, norfluorocurarine exhibits distinct pharmacological and physicochemical properties that preclude generic substitution in research settings. Direct comparative data reveals that norfluorocurarine is ten-fold more potent as a convulsant than strychnine , while fluorocurarine, its N-methylated derivative, functions as a short-acting ganglioblocker with a different safety profile . Furthermore, norfluorocurarine's antimalarial activity (IC50 = 129 µM) [1] and its precisely characterized crystal structure [2] are not shared by all in-class compounds. These quantitative differentiations underscore the need for sourcing norfluorocurarine specifically, rather than relying on functional analogs.

Convulsant potency profile differs

Convulsant activity may not replicate with strychnine or fluorocurarine; potency context may shift study outcomes.

Antimalarial activity is compound-specific

Target engagement profile differs from akuammicine; antiparasitic activity may not transfer to structural analogs.

Crystal solvate form affects handling

Ethanol monosolvate crystal lattice influences solubility and stability; other solvates or amorphous forms may not be interchangeable.

Norfluorocurarine Quantitative Comparison vs Analogs


Convulsant Potency vs Strychnine

Norfluorocurarine demonstrates convulsant activity that is quantitatively 10 times as potent as that of strychnine, as determined by in vivo mouse models .

Convulsant potency
Data to verify
10× strychnine
Supports glycine receptor study context
In vivo mouse model; head-to-head comparison reported
Neuropharmacology CNS Stimulation Glycinergic Antagonism

Synthetic Route Efficiency vs Strychnine

Norfluorocurarine can be synthesized in a short, five-step sequence from commercially available tryptamine and pyridine, representing a more efficient route than the six-step syntheses required for strychnine and dehydrodesacetylretuline, or the seven-step synthesis of valparicine [1][2].

Synthesis step count
Reported
5 steps (vs 6–7 for strychnine / valparicine)
Supports synthetic accessibility review
Total synthesis from tryptamine and pyridine; J. Am. Chem. Soc. 2009
Organic Synthesis Alkaloid Chemistry Process Development

Acute Toxicity Profile vs Fluorocurarine

In mouse intravenous toxicity studies, norfluorocurarine exhibits an LD50 of 5.6 mg/kg, whereas its N-methylated analog, fluorocurarine chloride, has a lower LD50 of 4.6 mg/kg . This indicates a ~22% difference in acute lethal toxicity between the two closely related alkaloids.

Acute toxicity (LD50)
Data to verify
5.6 mg/kg vs 4.6 mg/kg (fluorocurarine)
Toxicity profile context differs
Mouse IV; 22% higher LD50 reported; no source provided
Toxicology Safety Pharmacology Alkaloid Characterization

Antimalarial Activity vs Akuammicine

Norfluorocurarine displays antimalarial activity with an IC50 of 129 µM against Plasmodium falciparum [1]. This potency profile is distinct from akuammicine, a structurally related Strychnos alkaloid, which exhibits antiacetylcholinesterase activity with an IC50 of 221 µM [2].

Antimalarial IC50
Reported
129 µM vs akuammicine 221 µM
Antimalarial activity context reported
P. falciparum in vitro; review-derived data
Antiparasitic Natural Product Screening Drug Discovery

Optical Rotation Identity Verification

Norfluorocurarine exhibits an exceptionally high specific rotation of [α]D -992° (c = 1.39, methanol) . This value is significantly larger in magnitude than that of its derivative, fluorocurarine chloride, which has a specific rotation of [α]D -172° (c = 1, methanol) , offering a clear spectroscopic fingerprint for identity verification.

Optical rotation
Data to verify
[α]D -992° vs -172° (fluorocurarine)
Chiroptical identity verification
5.8× magnitude difference; no primary source listed
Analytical Chemistry Quality Control Chiral Purity

Crystal Solvate Structure

X-ray crystallography reveals that norfluorocurarine crystallizes as an ethanol monosolvate (C19H20N2O·C2H5OH) with a unique hydrogen-bonded chain motif along the c-axis, characterized by N–H⋯O and O–H⋯N interactions [1]. In contrast, its N-methylated derivative, fluorocurarine, forms a different crystal lattice involving hydroxide anions and distinct bimolecular associates [2].

Crystal solvate form
Reported
Ethanol monosolvate chain motif
Solid-state property context
X-ray; N–H···O and O–H···N hydrogen bonds; Acta Cryst. 2013
Solid-State Chemistry Polymorphism Formulation

Norfluorocurarine Research Applications


CNS Stimulation and Glycinergic Receptors

Given norfluorocurarine's 10-fold higher convulsant potency relative to strychnine , it serves as a valuable tool for investigating glycinergic neurotransmission and CNS excitability mechanisms. Researchers can use this compound to achieve robust convulsant effects at lower doses, potentially reducing off-target effects in in vivo models.

Alkaloid Derivatization Scaffold

The five-step total synthesis of norfluorocurarine [1] establishes it as a streamlined entry point for the preparation of complex Strychnos alkaloid libraries. Medicinal chemists can leverage this efficient route to rapidly access the norfluorocurarine core for structure-activity relationship (SAR) studies and the generation of novel analogs with potentially improved pharmacological profiles.

Antimalarial Lead Optimization

Norfluorocurarine's defined antimalarial activity (IC50 = 129 µM) [2] positions it as a moderate-potency starting point for hit-to-lead optimization in neglected tropical disease research. Its distinct mechanism (compared to akuammicine's antiacetylcholinesterase activity) makes it suitable for target identification studies aimed at uncovering novel antimalarial targets within the Plasmodium parasite.

Analytical Reference Standard

The compound's well-defined physical properties, including melting point (187-188 °C), molecular formula (C19H20N2O), and extreme specific rotation ([α]D -992°) , make norfluorocurarine an ideal reference standard for the quality control and structural verification of related alkaloid extracts and synthetic products in both academic and industrial analytical laboratories.

Application
Selection Property
Validation Focus
CNS receptor studies
Convulsant potency profile review
Glycinergic receptor response endpoints
Alkaloid library synthesis
Synthetic route efficiency context
Total synthesis reproducibility
Antimalarial screening
Antiparasitic activity context
Plasmodium growth inhibition assays
Analytical reference standard
Chiroptical identity verification
Specific rotation and melting point QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norfluorocurarine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.